molecular formula C10H13N3O3 B14439298 1-Methoxy-3-methyl-5-phenylbiuret CAS No. 76267-43-1

1-Methoxy-3-methyl-5-phenylbiuret

Cat. No.: B14439298
CAS No.: 76267-43-1
M. Wt: 223.23 g/mol
InChI Key: GNZXIISUTBKVLG-UHFFFAOYSA-N
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Description

1-Methoxy-3-methyl-5-phenylbiuret (CAS: 76267-43-1) is a biuret derivative with the molecular formula C₁₀H₁₃N₃O₃. Structurally, it features a biuret backbone (imidodicarbonic diamide) substituted with a methoxy group (-OCH₃), a methyl group (-CH₃), and a phenyl ring (-C₆H₅) at positions 1, 3, and 5, respectively .

Properties

CAS No.

76267-43-1

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

1-carbamoyl-1-methoxy-3-(2-methylphenyl)urea

InChI

InChI=1S/C10H13N3O3/c1-7-5-3-4-6-8(7)12-10(15)13(16-2)9(11)14/h3-6H,1-2H3,(H2,11,14)(H,12,15)

InChI Key

GNZXIISUTBKVLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)N(C(=O)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-3-methyl-5-phenylbiuret typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methoxy-3-methylurea with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 1-Methoxy-3-methyl-5-phenylbiuret may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-methyl-5-phenylbiuret can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

1-Methoxy-3-methyl-5-phenylbiuret has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-3-methyl-5-phenylbiuret involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

To contextualize 1-Methoxy-3-methyl-5-phenylbiuret, we compare it with structurally or functionally related compounds from the provided evidence and broader chemical databases. Key comparisons include:

Compound Molecular Formula Key Substituents Reported Activities/Applications Source
1-Methoxy-3-methyl-5-phenylbiuret C₁₀H₁₃N₃O₃ Methoxy, methyl, phenyl Specialty chemical (exact use unspecified)
Indomethacin C₁₉H₁₆ClNO₄ Methoxy, p-chlorobenzoyl, indole Anti-inflammatory, antipyretic (85× potency of phenylbutazone)
1-Benzylpiperazine C₁₁H₁₆N₂ Benzyl, piperazine Psychoactive precursor (recreational drugs)

Key Observations:

Structural Similarities: Methoxy and Aromatic Groups: Both 1-Methoxy-3-methyl-5-phenylbiuret and Indomethacin incorporate methoxy and aromatic (phenyl/indole) moieties. Methoxy groups are known to influence solubility and metabolic stability, while aromatic systems enhance lipophilicity and binding to hydrophobic targets . Heterocyclic Cores: Indomethacin’s indole core contrasts with 1-Methoxy-3-methyl-5-phenylbiuret’s biuret backbone. Biurets, as urea derivatives, are less common in pharmaceuticals but are explored for enzyme inhibition (e.g., urease) due to their hydrogen-bonding capacity.

Functional Differences: Pharmacological Activity: Indomethacin’s anti-inflammatory and antipyretic effects are well-documented, attributed to cyclooxygenase (COX) inhibition. phenyl) drastically alter applications—from illicit drug synthesis to medicinal intermediates .

However, the methoxy group may counterbalance this by increasing polarity, a trade-off observed in Indomethacin’s optimization .

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